molecular formula C5H6F2O3 B1601398 Methyl 4,4-difluoro-3-oxobutanoate CAS No. 89129-66-8

Methyl 4,4-difluoro-3-oxobutanoate

Cat. No.: B1601398
CAS No.: 89129-66-8
M. Wt: 152.1 g/mol
InChI Key: OHTZSGZMMOMLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C5H6F2O3. It is a difluorinated derivative of methyl acetoacetate and is known for its applications in various chemical syntheses. This compound is characterized by the presence of two fluorine atoms at the 4-position and a keto group at the 3-position of the butanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation .

Another method involves the use of methyl hydrazine and ethyl 4,4-difluoro-3-oxobutanoate. The mixture is heated to reflux in ethanol, and the pH is adjusted to 5 using concentrated hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces difluorinated carboxylic acids.

    Reduction: Yields difluorinated alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 4,4-difluoro-3-oxobutanoate serves as an important intermediate in the synthesis of various organic compounds. Its difluorinated structure enhances its reactivity, making it valuable in the production of pharmaceuticals and agrochemicals. The compound is utilized in several synthetic routes:

  • Oxidation : Yields difluorinated carboxylic acids.
  • Reduction : Produces difluorinated alcohols.
  • Substitution : Results in various substituted derivatives depending on the nucleophile used.

Table 1: Synthetic Routes and Products

Reaction TypeProduct TypeNotes
OxidationDifluorinated Carboxylic AcidsUseful in synthesizing complex molecules
ReductionDifluorinated AlcoholsApplicable in medicinal chemistry
SubstitutionSubstituted DerivativesVaries based on nucleophile

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

  • Antifungal Properties : The compound has been studied for its efficacy against various fungal strains.
  • Antibacterial Effects : It shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Case Study: Antifungal Activity

In a study examining the antifungal properties of this compound, researchers found that it effectively inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for antifungal drug development.

Pharmaceutical Applications

The compound is also employed as a precursor for synthesizing biologically active molecules with therapeutic applications. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.

Table 2: Pharmaceutical Compounds Derived from this compound

Compound NameTarget DiseaseActivity Level
DifluoromethylpyrazoleFungal InfectionsHigh
DifluoromethylcarboxylatesAntibacterialModerate

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials with unique properties. Its difluoromethyl group imparts distinct characteristics that enhance the performance of end products.

Case Study: Specialty Chemical Production

An industrial application involved using this compound in the synthesis of high-performance coatings. The resulting coatings exhibited improved durability and resistance to environmental factors compared to traditional formulations.

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the difluoromethyl group enhances its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4-difluoro-3-oxobutanoate
  • Methyl 4,4-difluoro-3-oxopentanoate
  • Methyl 4,4-difluoro-3-oxobutyrate

Uniqueness

Methyl 4,4-difluoro-3-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4-position significantly influences its reactivity and stability compared to other similar compounds .

Biological Activity

Methyl 4,4-difluoro-3-oxobutanoate (CAS No. 89129-66-8) is a compound of significant interest in both organic chemistry and biological research. Its unique structure, characterized by the presence of difluoromethyl groups, enhances its reactivity and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 4,4-difluoro-3-oxobutanoic acid. The difluoromethyl group contributes to its distinctive chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity is enhanced by the electron-withdrawing nature of the fluorine atoms, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular components. Studies suggest that this compound may affect metabolic pathways by modulating enzyme activity or altering cellular signaling mechanisms. The presence of the difluoromethyl group likely plays a critical role in these interactions, enhancing the compound's binding affinity to target proteins .

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains and fungi. For instance, it has shown promise as an antifungal agent against Botrytis cinerea, a common plant pathogen . The compound's mechanism involves disrupting cellular processes in microbial cells, leading to reduced viability.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, such as altered cell proliferation or apoptosis in cancer cells. For example, compounds with similar structures have been shown to stabilize p53 protein levels in colorectal carcinoma cells, leading to growth arrest and apoptosis .

Applications in Research

This compound serves as a crucial intermediate in the synthesis of biologically active molecules. It is utilized in:

  • Pharmaceutical Development : As a precursor for synthesizing drugs with potential therapeutic applications.
  • Agricultural Chemistry : In the development of agrochemicals that target specific pests or diseases.
  • Chemical Synthesis : As an intermediate for producing specialty chemicals with unique properties .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antifungal Activity : In a study assessing various pyrazole derivatives, this compound demonstrated significant antifungal activity against Botrytis cinerea, indicating its potential use in agricultural applications .
  • Enzyme Interaction Studies : Research involving cell lines such as HCT116 (colorectal carcinoma) showed that this compound could modulate p53 levels and enhance apoptosis through enzyme inhibition mechanisms .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobialEnzyme inhibition
Ethyl 4,4-difluoro-3-oxobutanoateAntibacterialSimilar enzyme interactions
Methyl 4,4-difluoro-3-oxopentanoateAnticancerModulation of cell signaling pathways

Properties

IUPAC Name

methyl 4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTZSGZMMOMLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525024
Record name Methyl 4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89129-66-8
Record name Methyl 4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 4 was repeated using methanol instead of ethanol. After distillation the methyl ester was obtained as a colorless liquid. According to the 1H NMR data the product was a tautomeric mixture of ca. 60% keto form and ca. 40% enol form (methyl 4,4-difluoro-3-hydroxybut-2-enoate).
[Compound]
Name
enol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4,4-difluoro-3-hydroxybut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 2
Methyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4,4-difluoro-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4,4-difluoro-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.